Ethyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Ethyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C28H28N2O4 and its molecular weight is 456.542. The purity is usually 95%.
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Biological Activity
Ethyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 324043-00-7) is a complex organic compound belonging to the dihydropyrimidine class. This article reviews its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on recent studies.
Chemical Structure and Properties
The compound features a dihydropyrimidine core with various substituents that may influence its biological properties. The molecular formula is C29H30N2O5, and its structure includes:
- A benzyl group
- A benzyloxy phenyl group
- A methyl group at the 6-position
- A carboxylate moiety
This unique combination of functional groups is hypothesized to confer specific biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and survival. It has been shown to interact with metabolic pathways critical for tumor growth .
- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these activities suggest potent efficacy compared to standard chemotherapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Research indicates that similar tetrahydropyrimidines possess antibacterial activity against Gram-positive and Gram-negative bacteria. This compound may show comparable effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
- Inhibition Studies : Preliminary data suggest that the compound inhibits bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with protein synthesis pathways .
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is critical for optimizing the biological activity of this compound:
Substituent | Effect on Activity |
---|---|
Benzyl Group | Enhances lipophilicity and cell permeability |
Benzyloxy Phenyl Group | Potentially increases selectivity towards cancer cells |
Methyl Group | Modulates binding affinity to target enzymes |
Research indicates that modifications to these substituents can significantly affect the potency and selectivity of the compound against various biological targets .
Case Studies
- Anticancer Study : A recent study evaluated the anticancer effects of a series of tetrahydropyrimidine derivatives in human breast cancer cell lines. The results showed that compounds with similar structures to ethyl 1-benzyl-4-(4-(benzyloxy)phenyl)-6-methyl exhibited IC50 values ranging from 0.5 to 5 µM, indicating strong potential as therapeutic agents .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of related compounds against Candida albicans and Staphylococcus aureus. The results demonstrated significant inhibition with minimum inhibitory concentrations (MIC) in the low micromolar range.
Properties
IUPAC Name |
ethyl 3-benzyl-4-methyl-2-oxo-6-(4-phenylmethoxyphenyl)-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4/c1-3-33-27(31)25-20(2)30(18-21-10-6-4-7-11-21)28(32)29-26(25)23-14-16-24(17-15-23)34-19-22-12-8-5-9-13-22/h4-17,26H,3,18-19H2,1-2H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBKBDBRVJUOKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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